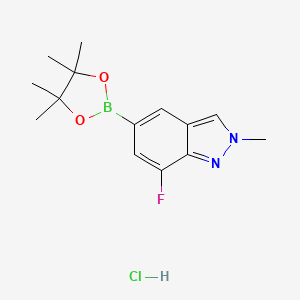
7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to an indazole ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Borylation: The dioxaborolane moiety is introduced through a borylation reaction, typically using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the dioxaborolane moiety, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Coupling: Aryl halides, palladium catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield substituted indazoles, and coupling reactions may yield biaryl compounds.
科学研究应用
7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
- 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
Uniqueness
Compared to similar compounds, 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride stands out due to its unique indazole core, which imparts distinct chemical and biological properties
属性
分子式 |
C14H19BClFN2O2 |
|---|---|
分子量 |
312.58 g/mol |
IUPAC 名称 |
7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole;hydrochloride |
InChI |
InChI=1S/C14H18BFN2O2.ClH/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-18(5)17-12(9)11(16)7-10;/h6-8H,1-5H3;1H |
InChI 键 |
PEPCZSNEPLUTLV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)F)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
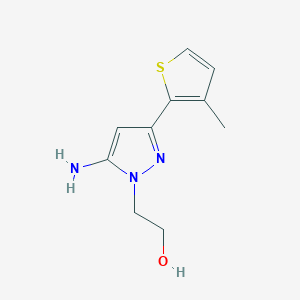
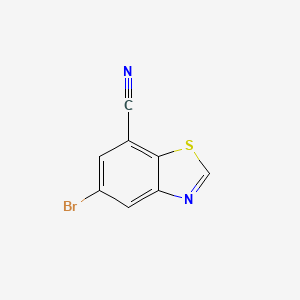
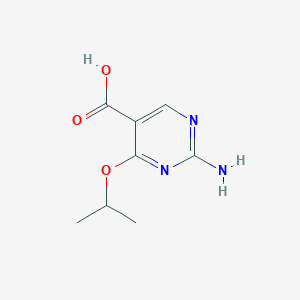

![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)
![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)
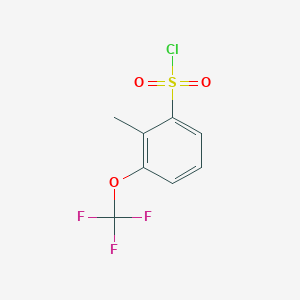
![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
